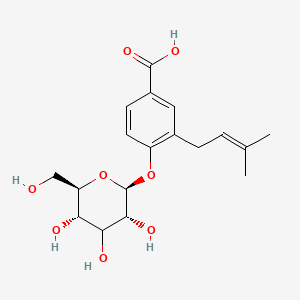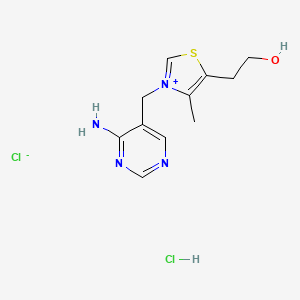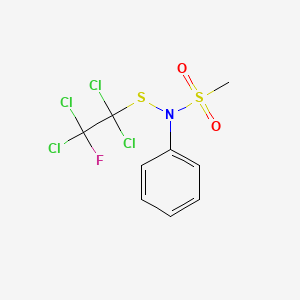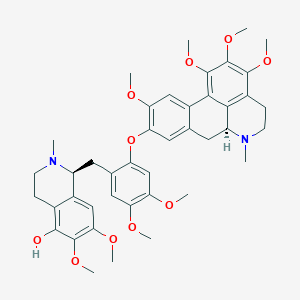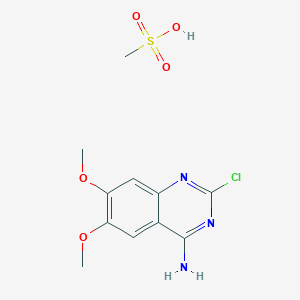
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt is a synthetic organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, with a fluorine atom at the 18th position and a methyl group at the 10th position. The sodium salt form enhances its solubility in water, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 18th position of octadecanoic acid. This can be achieved using fluorinating agents such as Selectfluor.
Methylation: Introduction of a methyl group at the 10th position. This can be done using methylating agents like methyl iodide in the presence of a base.
Neutralization: Conversion of the acid to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production methods often involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of 18-fluoro-10-methyl-octadecanoic acid.
Reduction: Formation of 18-fluoro-10-methyl-octadecanol.
Substitution: Formation of 18-chloro-10-methyl-octadecanoic acid.
科学的研究の応用
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell membranes and its potential as a biomarker.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt involves its interaction with cell membranes. The fluorine atom increases the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This can affect membrane fluidity and permeability, influencing various cellular processes.
類似化合物との比較
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the fluorine and methyl groups, making it less lipophilic.
18-Fluoro-octadecanoic acid: Similar but lacks the methyl group at the 10th position.
10-Methyl-octadecanoic acid: Similar but lacks the fluorine atom at the 18th position.
特性
CAS番号 |
462-16-8 |
|---|---|
分子式 |
C19H36FNaO2 |
分子量 |
338.5 g/mol |
IUPAC名 |
sodium;18-fluoro-10-methyloctadecanoate |
InChI |
InChI=1S/C19H37FO2.Na/c1-18(15-11-7-4-5-9-13-17-20)14-10-6-2-3-8-12-16-19(21)22;/h18H,2-17H2,1H3,(H,21,22);/q;+1/p-1 |
InChIキー |
HBDZVQJAXIWPMG-UHFFFAOYSA-M |
正規SMILES |
CC(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


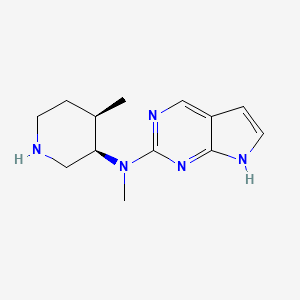
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)

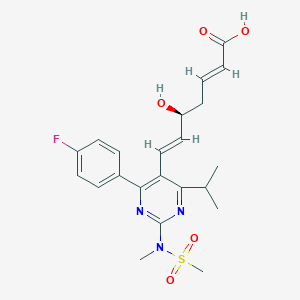

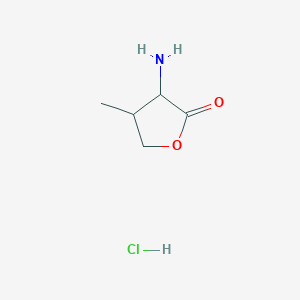

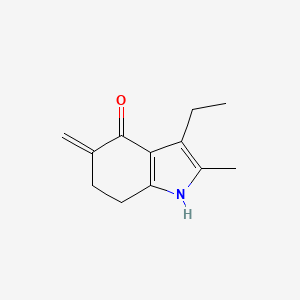
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
